cis-Dichlorobis(triphenylphosphine)platinum(II)

Catalog No.
S1505154
CAS No.
14056-88-3
M.F
C36H30Cl2P2Pt
M. Wt
790.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Dichlorobis(triphenylphosphine)platinum(II)

CAS Number

14056-88-3

Product Name

cis-Dichlorobis(triphenylphosphine)platinum(II)

IUPAC Name

dichloroplatinum;triphenylphosphane

Molecular Formula

C36H30Cl2P2Pt

Molecular Weight

790.6 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]

cis-Dichlorobis(triphenylphosphine)platinum(II) is a platinum complex with the molecular formula C36H30Cl2P2Pt and a molecular weight of approximately 790.57 g/mol. It is characterized by its unique cis configuration, where two chlorine atoms and two triphenylphosphine ligands are coordinated to a central platinum atom. This compound is known for its high purity (typically 99.95%) and is often used in various catalytic processes due to its stability and reactivity in organic synthesis .

Physical Properties

  • Melting Point: 310°C (decomposition)
  • Solubility: Insoluble in water; slightly soluble in chloroform, hexane, and toluene .
  • Sensitivity: Hygroscopic

Synthesis and Characterization:

cis-Dichlorobis(triphenylphosphine)platinum(II), also known as cis-platin, is a platinum coordination complex with the formula Pt(PPh3)2Cl2. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of cisplatin involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine in a mixture of water and ethanol. The structure of cisplatin has been determined by X-ray crystallography, which revealed a square planar geometry around the platinum(II) center.

Anti-cancer Properties:

Cisplatin is one of the most effective chemotherapeutic agents used in the treatment of various cancers, including ovarian, testicular, lung, and head and neck cancers []. Its mechanism of action involves the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately leading to cancer cell death []. Cisplatin is also known to induce other anti-tumor effects, such as inhibition of cell proliferation and angiogenesis.

, primarily as a catalyst. Some notable reactions include:

  • Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, facilitated by the platinum complex.
  • Catalytic Cracking: It is utilized in the catalytic cracking of wax oil, aiding in the breakdown of larger hydrocarbons into smaller ones.
  • Platinum Plating: The compound serves as a source of platinum for electroplating processes .

Research indicates that cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits biological activity that may be relevant for therapeutic applications. Its interactions with cellular components can lead to:

  • Antitumor Activity: Similar to other platinum-based drugs, it may induce apoptosis in cancer cells through DNA interaction.
  • Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular metabolism, impacting cell growth and proliferation .

The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triphenylphosphine. The general procedure includes:

  • Dissolving platinum(II) chloride in a suitable solvent (e.g., chloroform).
  • Adding an excess of triphenylphosphine to the solution.
  • Heating the mixture under reflux conditions to promote complex formation.
  • Isolating the product through filtration and recrystallization from an appropriate solvent .

cis-Dichlorobis(triphenylphosphine)platinum(II) finds utility across various fields:

  • Catalysis: It is widely used as a catalyst in organic reactions such as hydrosilylation and polymerization.
  • Electroplating: The compound serves as a precursor for depositing platinum coatings on various substrates.
  • Research: It is employed in studies related to metal-ligand interactions and coordination chemistry .

Studies on the interactions of cis-Dichlorobis(triphenylphosphine)platinum(II) with biological systems have revealed insights into its mechanism of action:

  • Cellular Uptake: Research indicates that this compound can be taken up by cells, leading to intracellular accumulation.
  • DNA Binding: Similar to other platinum complexes, it has been shown to bind to DNA, which may contribute to its antitumor properties.
  • Protein Interaction: The compound can interact with various proteins, potentially altering their function and contributing to its biological effects .

Several compounds exhibit structural or functional similarities to cis-Dichlorobis(triphenylphosphine)platinum(II). Here are some notable examples:

Compound NameMolecular FormulaKey Features
CarboplatinC6H10Cl2N2O4PtA second-generation platinum drug with enhanced solubility and lower toxicity.
OxaliplatinC8H14N2O4PtUsed primarily for colorectal cancer treatment; features an oxalate ligand.
CisplatinC6H6Cl2N2PtThe first platinum-based anticancer drug; known for its efficacy against various cancers.

Uniqueness of cis-Dichlorobis(triphenylphosphine)platinum(II)

What sets cis-Dichlorobis(triphenylphosphine)platinum(II) apart from these similar compounds is its unique ligand environment provided by triphenylphosphine ligands, which influences its reactivity and stability compared to other platinum complexes. Its specific applications in catalysis and electroplating also highlight its distinct role within the broader category of platinum compounds .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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